molecular formula C10H15NO B13620563 1-Amino-2-methyl-3-phenylpropan-2-ol

1-Amino-2-methyl-3-phenylpropan-2-ol

Cat. No.: B13620563
M. Wt: 165.23 g/mol
InChI Key: MYIDOVXXLFOIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methyl-3-phenylpropan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-methyl-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetone with methylamine, followed by reduction. Another method includes the use of transaminases for the asymmetric synthesis of enantiopure derivatives .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone or aldehyde precursors. The use of immobilized whole-cell biocatalysts with transaminase activity has also been reported for the efficient synthesis of enantiopure forms .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methyl-3-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of phenylacetone or benzaldehyde derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or ether derivatives.

Scientific Research Applications

1-Amino-2-methyl-3-phenylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its interaction with receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-methyl-3-phenylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-amino-2-methyl-3-phenylpropan-2-ol

InChI

InChI=1S/C10H15NO/c1-10(12,8-11)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3

InChI Key

MYIDOVXXLFOIOH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.